3,5-Bis(hydroxymethyl)benzene-1-sulfonic acid
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Overview
Description
3,5-Bis(hydroxymethyl)benzene-1-sulfonic acid is an organic compound with the molecular formula C8H10O5S. It is a derivative of benzenesulfonic acid, featuring two hydroxymethyl groups at the 3 and 5 positions on the benzene ring. This compound is known for its applications in various chemical processes and industrial uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(hydroxymethyl)benzene-1-sulfonic acid typically involves the sulfonation of benzene followed by the introduction of hydroxymethyl groups. One common method is the reaction of benzenesulfonic acid with formaldehyde under acidic conditions, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often employs continuous flow setups and green solvents to ensure efficiency and sustainability. The use of heterogeneous catalysis is also prevalent, allowing for the selective introduction of functional groups under mild conditions .
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(hydroxymethyl)benzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding carboxylic acids.
Reduction: The sulfonic acid group can be reduced to a sulfonyl group.
Substitution: The compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reactions often involve reagents like sulfuric acid (H2SO4) and nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 3,5-bis(carboxymethyl)benzenesulfonic acid.
Reduction: Formation of 3,5-bis(hydroxymethyl)benzenesulfonyl chloride.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3,5-Bis(hydroxymethyl)benzene-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for sulfonation reactions.
Medicine: Investigated for its potential use in drug delivery systems due to its functional groups.
Industry: Utilized in the production of dyes, resins, and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3,5-Bis(hydroxymethyl)benzene-1-sulfonic acid involves its ability to participate in sulfonation and hydroxymethylation reactions. The sulfonic acid group acts as a strong acid, facilitating proton transfer reactions, while the hydroxymethyl groups can undergo further chemical modifications. These functional groups enable the compound to interact with various molecular targets and pathways, making it a versatile reagent in chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: Lacks the hydroxymethyl groups, making it less versatile in certain reactions.
3,5-Bis(hydroxymethyl)benzoic acid: Similar structure but with a carboxylic acid group instead of a sulfonic acid group.
p-Toluenesulfonic acid: Contains a methyl group instead of hydroxymethyl groups, affecting its reactivity.
Uniqueness
3,5-Bis(hydroxymethyl)benzene-1-sulfonic acid is unique due to the presence of both sulfonic acid and hydroxymethyl groups, which provide a combination of strong acidity and reactivity towards further chemical modifications. This makes it particularly useful in applications requiring both functionalities .
Properties
CAS No. |
142493-03-6 |
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Molecular Formula |
C8H10O5S |
Molecular Weight |
218.23 g/mol |
IUPAC Name |
3,5-bis(hydroxymethyl)benzenesulfonic acid |
InChI |
InChI=1S/C8H10O5S/c9-4-6-1-7(5-10)3-8(2-6)14(11,12)13/h1-3,9-10H,4-5H2,(H,11,12,13) |
InChI Key |
FKJUIZYWCZMOLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1CO)S(=O)(=O)O)CO |
Origin of Product |
United States |
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